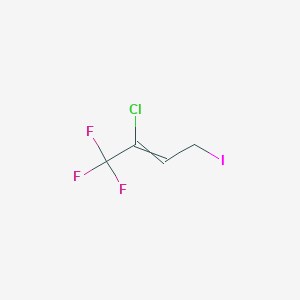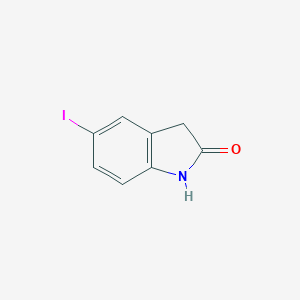![molecular formula C10H16O B064630 1,3-Diisopropylbicyclo[1.1.0]butan-2-one CAS No. 166325-45-7](/img/structure/B64630.png)
1,3-Diisopropylbicyclo[1.1.0]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisopropylbicyclo[1.1.0]butan-2-one, commonly known as DIKETO, is a bicyclic ketone that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
DIKETO's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. DIKETO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
DIKETO has been shown to have several biochemical and physiological effects, including the inhibition of HMG-CoA reductase, the enzyme responsible for the biosynthesis of cholesterol, and the inhibition of fatty acid synthase, the enzyme responsible for the biosynthesis of fatty acids. DIKETO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
DIKETO has several advantages and limitations for lab experiments. Its high purity level and ease of synthesis make it an ideal chiral building block for the synthesis of complex molecules. Its potential as a therapeutic agent for Alzheimer's disease and as an anticancer agent also makes it a promising compound for medicinal chemistry research. However, DIKETO's mechanism of action is not fully understood, and its potential side effects and toxicity levels are still being investigated.
将来の方向性
There are several future directions for research on DIKETO. One direction is to further investigate its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a chiral ligand for asymmetric catalysis and its applications in organic synthesis. Additionally, further studies are needed to determine its toxicity levels and potential side effects, which will be crucial for its development as a therapeutic agent.
合成法
DIKETO can be synthesized using several methods, including the reaction of 2-bromo-2-methylpropane with 1,3-cyclohexadiene in the presence of sodium metal, or the reaction of 1,3-cyclohexadiene with diisopropyl ketone in the presence of boron trifluoride etherate. Both methods yield DIKETO as a white crystalline solid with a high purity level.
科学的研究の応用
DIKETO has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, DIKETO has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, DIKETO has been used as a chiral ligand for the enantioselective addition of organometallic reagents to carbonyl compounds. In medicinal chemistry, DIKETO has been investigated for its potential as an anticancer agent and as a therapeutic agent for Alzheimer's disease.
特性
CAS番号 |
166325-45-7 |
|---|---|
製品名 |
1,3-Diisopropylbicyclo[1.1.0]butan-2-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
InChIキー |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
正規SMILES |
CC(C)C12CC1(C2=O)C(C)C |
同義語 |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



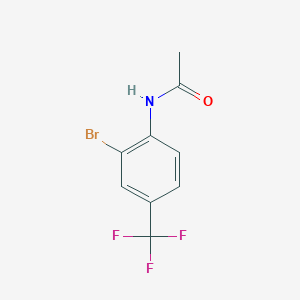
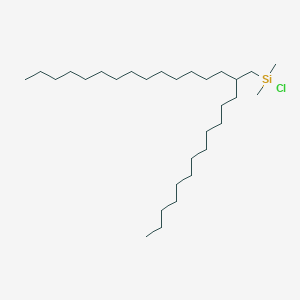
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
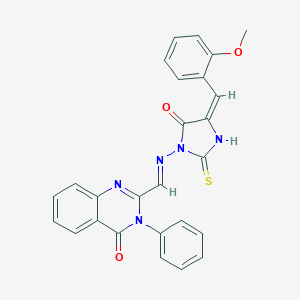
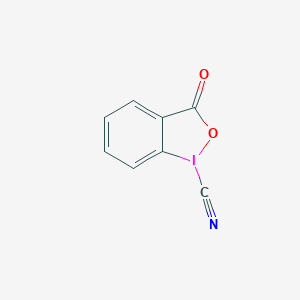
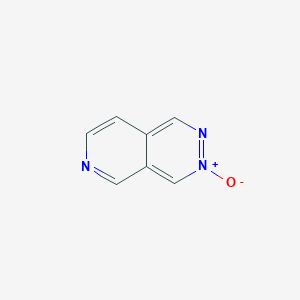
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
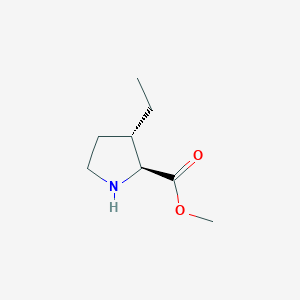
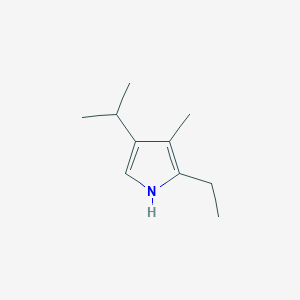
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
